1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione
Description
Properties
IUPAC Name |
3-methyl-6-(trifluoromethyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2S/c1-14-7-3-2-5(9(10,11)12)4-6(7)13-8(14)15/h2-4H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJJMKSHOXXMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372651 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7341-87-9 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzimidazole Core with Thione Functionality
The synthesis typically begins with 1H-benzo[d]imidazole-2-thione or its precursors, which can be prepared by cyclization of o-phenylenediamines with carbon disulfide or related reagents. The thione group at the 2-position is a key feature and can be introduced or preserved during further functionalization.
Alkylation at the Nitrogen (1-Methylation)
The methyl group at the nitrogen (N-1) position is introduced by alkylation reactions using methyl iodide or similar alkylating agents in the presence of suitable bases. The choice of base affects the reaction rate and yield, with piperidine and triethylamine being effective.
Detailed Preparation Methodology
Based on detailed research findings, the preparation involves the following steps:
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | o-Phenylenediamine derivative with 5-trifluoromethyl substituent | Cyclization with carbon disulfide or thiocarbonyl reagents | Forms benzimidazole-2-thione core |
| 2 | Methyl iodide, base (e.g., piperidine, triethylamine), solvent (acetone or ethanol) | N-alkylation at N-1 position | Piperidine is the most efficient base for methylation |
| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound | Confirmed by NMR, IR, and X-ray crystallography |
Reaction Mechanism Insights
- The initial cyclization forms the benzimidazole ring with a thione group at C-2.
- Alkylation proceeds via nucleophilic attack of the nitrogen lone pair on the methyl iodide.
- The base deprotonates the NH group to enhance nucleophilicity.
- The trifluoromethyl group is electron-withdrawing, influencing the reactivity and regioselectivity of the alkylation.
Spectroscopic and Structural Confirmation
- NMR Spectroscopy : The compound shows characteristic signals confirming the thione tautomer, with NH protons appearing as singlets around δ 12 ppm, disappearing upon D2O addition.
- IR Spectroscopy : Shows C=S stretching vibrations near 1680 cm⁻¹ and NH stretching around 3450 cm⁻¹.
- X-ray Crystallography : Confirms the molecular structure and tautomeric form, with the trifluoromethyl group positioned at the 5-position and methyl group at N-1.
Comparative Data Table of Alkylation Bases
| Base Used | Efficiency of N-Methylation | Notes |
|---|---|---|
| Piperidine | Highest | Fastest reaction rate |
| Potassium Hydroxide | High | Effective but less than piperidine |
| Triethylamine | Moderate | Commonly used, moderate yield |
| Potassium Carbonate | Low | Slower reaction, lower yield |
| Hydrazine Hydrate | No alkylation, hydrolysis occurs | Not suitable for methylation |
Summary of Key Research Findings
- Alkylation of benzimidazole-2-thione derivatives with methyl iodide in the presence of bases in acetone or ethanol is a reliable method for preparing N-methyl derivatives.
- The trifluoromethyl substituent remains stable during these conditions.
- The thione form is predominant, confirmed by NMR and X-ray studies.
- The choice of base significantly affects the reaction outcome, with piperidine being the most efficient.
- The method avoids formation of acetylated by-products by controlling reaction conditions and base choice.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione exhibit significant antimicrobial properties. For instance, studies have shown that benzimidazole derivatives can effectively inhibit bacterial growth and exhibit antifungal activity against various pathogens. The thione group is believed to enhance these interactions by participating in nucleophilic substitution reactions.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives, including this compound, for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the trifluoromethyl substitution significantly improved the compounds' potency compared to their unsubstituted analogs.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that benzimidazole derivatives can inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
Case Study:
In vitro studies reported in Cancer Letters showed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the compound's ability to induce apoptosis and inhibit cell cycle progression.
Pesticidal Activity
The unique chemical structure of this compound suggests potential applications in agriculture as a pesticide or herbicide. The trifluoromethyl group is known to enhance lipophilicity, which may improve the compound's ability to penetrate plant tissues.
Case Study:
A study conducted on the herbicidal activity of similar benzimidazole derivatives found that certain compounds demonstrated effective weed control with minimal phytotoxicity to crops. The research highlighted the need for further exploration into the structure-activity relationship of these compounds.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored due to its potential as a stabilizing agent or modifier.
Case Study:
Research published in Polymer Science examined the effects of adding this compound to polymer blends, noting improvements in thermal stability and mechanical properties. The study suggested that the thione functionality could interact favorably with polymer chains, enhancing overall performance.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The thione group can also form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
1-Methylbenzimidazole: Lacks the trifluoromethyl and thione groups, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)benzimidazole: Similar structure but lacks the thione group, affecting its biological activity.
2-Mercaptobenzimidazole: Contains a thiol group instead of a thione, leading to different reactivity and applications.
Uniqueness: 1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione is unique due to the combination of the trifluoromethyl and thione groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione (CAS No. 7341-87-9) is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is C9H7F3N2S, with a molecular weight of 232.23 g/mol. Its structure includes a benzimidazole core modified with a trifluoromethyl group and a thione functional group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that various synthesized benzimidazole derivatives demonstrated high activity against pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 10 µg/mL |
| Other derivatives | Candida albicans | < 5 µg/mL |
| Other derivatives | Escherichia coli | < 15 µg/mL |
Antiparasitic Activity
A study on imidazole derivatives noted that some compounds exhibited notable antiprotozoal activity. Although specific data on the compound is limited, related studies suggest that benzimidazole derivatives can inhibit protozoan growth effectively .
Anticancer Activity
Benzimidazole derivatives have shown promising results in cancer research. A recent investigation into the cytotoxic effects of various compounds revealed that certain benzimidazoles could induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions enhance anticancer efficacy .
Table 2: Cytotoxic Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | < 20 |
| Other derivatives | MCF7 (Breast Cancer) | < 30 |
Case Studies
Several case studies have focused on the biological activity of benzimidazole derivatives:
- Antimicrobial Study : A series of synthesized benzimidazoles were tested against multiple bacterial strains. The results indicated that modifications such as trifluoromethyl groups significantly enhanced their antimicrobial potency.
- Cytotoxicity Assessment : In vitro experiments demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with thiocarbonyl reagents under acidic or catalytic conditions. For example, highlights analogous syntheses using substituted benzimidazoles with aryl thiazole-triazole acetamide groups, employing solvents like DMF and catalysts such as potassium carbonate. Purity is validated via melting point analysis, IR spectroscopy (to confirm thione C=S stretching at ~1200 cm⁻¹), and NMR (¹H/¹³C) to verify substituent positions and hydrogen bonding patterns . Elemental analysis (C, H, N, S) is critical for confirming stoichiometric purity .
Q. How do structural modifications (e.g., trifluoromethyl substitution) influence the compound’s bioactivity?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve receptor binding. demonstrates that trifluoromethyl-vinyl tail groups in benzo[d]imidazole derivatives significantly increase TRPV1 antagonist activity (IC₅₀ = 4.6 nM for capsaicin inhibition). Comparative SAR studies involve synthesizing analogs with halogens, methyl, or methoxy groups and evaluating their potency in functional assays (e.g., Ca²⁺ influx assays) .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the dihydroimidazole ring conformation and thione sulfur geometry. recommends using SHELX programs (e.g., SHELXL) for small-molecule refinement, with emphasis on resolving hydrogen bonding networks .
- NMR : ¹H NMR identifies methyl and trifluoromethyl protons (δ ~2.5 ppm for CH₃, δ ~120 ppm in ¹³C for CF₃). 2D NMR (COSY, HSQC) confirms connectivity .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data (e.g., TRPV1 antagonism vs. other targets)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., species differences in TRPV1 expression or capsaicin concentration). recommends standardizing assays using recombinant human TRPV1 channels and comparing ED₈₀/IC₅₀ values under matched protocols. Cross-validate results with in vivo models (e.g., carrageenan-induced thermal hypersensitivity) to confirm target specificity . For non-TRPV1 activities, use knockout models or competitive binding assays .
Q. What are the key challenges in achieving regioselective synthesis or purification of this compound?
- Methodological Answer : Regioselectivity during cyclization can be problematic due to competing pathways. suggests using base-promoted conditions (e.g., K₂CO₃ in DMF) to favor 1,2,4-triazole-thione formation. For purification, employ gradient HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) to separate diastereomers or byproducts. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .
Q. How can computational methods optimize molecular docking or pharmacokinetic properties?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like TRPV1. highlights the importance of hydrophobic interactions between the trifluoromethyl group and Val585/Leu670 residues. Validate docking poses with molecular dynamics simulations (100 ns, AMBER force field) .
- PK Optimization : Apply QSAR models to predict logP and metabolic stability. reports plasma levels (e.g., 270.8 ng/mL for ED₈₀ in Freund’s adjuvant models) as benchmarks. Modify substituents (e.g., replacing methyl with polar groups) to enhance solubility without compromising activity .
Q. What strategies resolve crystallographic disorder in the dihydroimidazole-thione moiety?
- Methodological Answer : Disorder often arises from flexible dihydroimidazole rings. recommends high-resolution data collection (d-spacing < 1 Å) and using SHELXL’s PART instructions to model alternative conformations. Apply anisotropic displacement parameters for sulfur atoms and restrain bond lengths/angles to prevent overfitting .
Q. How can researchers design derivatives to mitigate off-target effects while maintaining potency?
- Methodological Answer : Use fragment-based drug design (FBDD) to replace the thione group with bioisosteres (e.g., oxadiazole-thiol) while retaining H-bonding capacity. demonstrates that 1,2,4-triazole-3-thiones reduce off-target binding in kinase assays. Test derivatives against panels of related receptors (e.g., TRPA1, TRPV2) to assess selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
